
(-)-Abscisic acid
Overview
Description
(-)-Abscisic acid (ABA) is a sesquiterpenoid phytohormone critical for plant stress adaptation, seed dormancy, and stomatal regulation . Its biosynthesis originates from mevalonic acid, with key intermediates like epoxy-carotenoids (e.g., violaxanthin) undergoing oxidative cleavage to form ABA . The (-)-enantiomer is biologically active, while synthetic (+)-ABA exhibits reduced activity due to stereochemical differences . ABA signaling involves PYR/PYL/RCAR receptors that inhibit PP2C phosphatases, activating SnRK2 kinases to regulate stress-responsive genes .
Preparation Methods
Total Synthesis Approach
The total synthesis of (-)-ABA has been achieved through multi-step organic reactions, primarily starting from commercially available compounds such as ethyl acetoacetate, isophorone derivatives, and dimethyl malonate. A notable and efficient route was reported by Kim and Koo (2020), where they synthesized (+)-ABA with a 41% overall yield in seven steps, which can be adapted for the (-)-enantiomer with stereochemical considerations.
Key Synthetic Steps and Methods
Step | Methodology | Reagents/Conditions | Purpose | References |
---|---|---|---|---|
a. Protection of Carbonyl Group | Acetal formation | Neopentyl glycol, acid catalyst | To prevent unwanted reactions at the ketone | |
b. Double Bond Migration | Acid-catalyzed rearrangement | Acidic conditions | To form conjugated ester | |
c. Reduction of Ester | Lithium aluminum hydride (LAH) reduction | Heating at 65°C | To convert ester to allylic alcohol | |
d. Sharpless Asymmetric Epoxidation | Use of tert-butyl hydroperoxide (t-BuOOH) and titanium catalysts | Controlled temperature | Stereoselective epoxide formation | |
e. Vinylogous Aldol Condensation | With diester malonate derivatives | Lewis acids, reflux | Chain extension and stereocontrol | |
f. Decarboxylation | Thermal or chemical decarboxylation | Heat or specific decarboxylating agents | To establish Z-configuration of conjugated acid |
Synthesis of Key Intermediates
The synthesis hinges on the preparation of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (compound 2), which serves as the core scaffold. This compound is synthesized via a Lewis acid-mediated condensation between ethyl acetoacetate and isopropylidene derivatives, followed by stereoselective epoxidation and subsequent chain modifications.
Stereoselective Introduction of Hydroxyl Group
Sharpless asymmetric epoxidation is critical for stereoselectively introducing the epoxy group at the allylic position, which is essential for the biological activity of ABA. The process involves chiral catalysts that favor the formation of the desired stereoisomer, as demonstrated in recent studies.
Decarboxylation and Final Purification
The final step involves the selective decarboxylation of diacid intermediates under controlled thermal conditions, which yields the Z-configuration of the conjugated acid characteristic of natural (-)-ABA. Purification is achieved through silica gel chromatography, with the product characterized by high-resolution mass spectrometry and NMR spectroscopy.
Data Summary and Research Findings
Notes on Alternative Methods
While total synthesis offers high control over stereochemistry, alternative approaches such as biotechnological biosynthesis in fungi or algae have been explored. For instance, recent studies have identified genes involved in ABA biosynthesis in fungi and algae, which could pave the way for biological production methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Abscisic acid can undergo oxidation reactions to form phaseic acid and dihydrophaseic acid.
Reduction: Reduction of this compound can yield abscisyl alcohol.
Hydrolysis: Hydrolysis of this compound esters can produce the free acid form.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Phaseic Acid: Formed through oxidation.
Abscisyl Alcohol: Formed through reduction.
Free this compound: Formed through hydrolysis of esters.
Scientific Research Applications
Stress Tolerance in Plants
Drought Resistance
Abscisic acid is well-known for its role in enhancing plant tolerance to drought conditions. It regulates stomatal closure, reducing water loss through transpiration. Research has demonstrated that applying abscisic acid can significantly improve drought resilience in crops like wheat. For instance, a study indicated that the application of abscisic acid at concentrations of 100 mg/L and 200 mg/L led to notable improvements in plant height, tiller number, and overall grain yield under drought stress conditions .
Salt Stress Management
In addition to drought tolerance, abscisic acid has been shown to help plants manage salt stress. A study conducted on the unicellular red alga Cyanidioschyzon merolae highlighted how abscisic acid regulates cell viability under high salinity conditions, suggesting its potential application in improving salt tolerance across various plant species .
Agricultural Productivity
Enhancement of Crop Growth
Abscisic acid influences various growth parameters in crops. For example, research on sugarcane demonstrated that foliar applications of abscisic acid at concentrations of 5 ppm and 10 ppm resulted in increased leaf elongation and enhanced stalk growth compared to untreated controls . This indicates that abscisic acid could be utilized to optimize growth conditions for economically important crops.
Seed Germination and Development
The hormone also plays a vital role in regulating seed dormancy and germination. By modulating the signaling pathways associated with these processes, abscisic acid can be used to synchronize germination times for agricultural purposes, ensuring higher crop yields .
Medicinal Applications
Potential Therapeutic Uses
Recent studies have explored the medicinal applications of abscisic acid beyond its role in plants. Notably, it has been found to influence metabolic pathways relevant to human health, such as the regulation of peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in type II diabetes management. Abscisic acid has shown promise in ameliorating symptoms associated with this condition by enhancing insulin sensitivity .
Research and Development of ABA Analogues
Chemical Manipulation
The development of structural analogues of abscisic acid presents opportunities for enhancing its efficacy and stability. Research has identified several ABA analogues that can manipulate ABA signaling pathways effectively, potentially leading to improved agricultural practices and stress management strategies . These analogues are being studied for their ability to act as agonists or antagonists to ABA receptors, providing avenues for targeted agricultural interventions.
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Drought Resistance | Wheat growth under drought stress | Increased height by 24.25%, grain yield by 26.93% |
Salt Stress Management | Red algae viability under salt stress | Improved cell viability through ABA regulation |
Crop Growth Enhancement | Sugarcane growth | Enhanced leaf elongation and stalk growth |
Seed Germination | Synchronization of germination | Improved control over timing for agricultural yields |
Medicinal Applications | Type II diabetes management | Enhanced insulin sensitivity via PPARγ modulation |
Mechanism of Action
Molecular Targets and Pathways:
Signal Transduction Pathway: Upon binding to its receptors, (-)-Abscisic acid activates a signaling cascade involving protein phosphatases (PP2Cs) and kinases (SnRK2s), leading to the regulation of gene expression and physiological responses.
Stress Response: This signaling pathway helps plants respond to abiotic stress by closing stomata, reducing water loss, and activating stress-responsive genes.
Comparison with Similar Compounds
Comparison with Functionally Similar Phytohormones
Table 1: Functional and Mechanistic Comparison of ABA with Key Phytohormones
Key Findings :
- ABA vs. GA : ABA maintains seed dormancy by suppressing GA-mediated α-amylase synthesis, while GA promotes germination by degrading DELLA proteins .
- ABA vs. IAA : Auxin counteracts ABA-driven stomatal closure, highlighting cross-talk in environmental responses .
- ABA vs. JA/SA : During arbuscular mycorrhizal symbiosis, SA transiently inhibits fungal colonization, whereas ABA and JA modulate later-stage symbiosis and stress adaptation .
Table 2: Bioactivity of ABA Structural Analogs
Research Insights :
- Stereochemistry Matters : (+)-ABA, though structurally similar, shows diminished activity due to mismatched receptor binding .
- Epoxide Analogs : The 1',2'-epoxide derivative is a biosynthetic precursor in stressed plants, with its epoxy oxygen retained in ABA’s tertiary hydroxyl group .
- Cyano-Cyclopropyl Derivatives: These analogs exhibit prolonged stability and higher affinity for ABA receptors, making them valuable chemical probes .
Signaling Pathway Divergence
- ABA vs. Ethylene : Ethylene signaling involves CTR1 kinase and EIN2/EIN3 transcription factors, whereas ABA employs PP2C-SnRK2 cascades. Cross-talk occurs via EIN3 regulation of ABA biosynthesis genes .
- ABA vs. Brassinosteroids (BR): BR promotes growth under stress, contrasting ABA’s growth inhibition. BZR1 (BR transcription factor) directly represses ABA-responsive genes .
Biological Activity
(-)-Abscisic acid (ABA) is a plant hormone that plays a crucial role in regulating various physiological processes, particularly in response to environmental stressors. This article delves into the biological activity of (-)-ABA, exploring its mechanisms of action, effects on plant growth and development, and its role in stress responses.
(-)-ABA is a chiral molecule, existing in two enantiomeric forms: (+)-ABA and (-)-ABA. The latter is often less studied but has shown significant biological activity in various assays.
The primary mechanism through which (-)-ABA exerts its effects is by binding to specific receptors known as PYR/PYL/RCAR proteins. This interaction leads to the inhibition of protein phosphatase 2C (PP2C), which is a negative regulator of ABA signaling. The activation of this pathway results in downstream effects that mediate plant responses to stress.
Table 1: Comparison of ABA Receptors and Their Functions
Receptor Type | Function | Sensitivity to (-)-ABA |
---|---|---|
PYR1 | Initiates ABA signaling | Moderate |
PYL2 | Regulates stomatal closure | High |
PYL4 | Involved in drought response | Low |
Effects on Plant Growth and Development
Research has demonstrated that (-)-ABA influences several physiological processes:
- Seed Dormancy : (-)-ABA promotes seed dormancy by inhibiting germination under unfavorable conditions. Studies show that higher concentrations of (-)-ABA can significantly reduce germination rates in species like Arabidopsis thaliana and wheat.
- Stomatal Regulation : It plays a critical role in stomatal closure during drought conditions, thereby reducing water loss. This effect is mediated through the activation of guard cell signaling pathways.
- Root Development : Application of (-)-ABA can enhance root growth under stress conditions, allowing better water uptake.
Case Studies
- Drought Stress Mitigation : A study on maize indicated that application of (-)-ABA improved drought resilience by enhancing antioxidant defense mechanisms, leading to reduced oxidative damage during periods of water scarcity .
- Growth Promotion Under Stress : In wheat, treatments with (-)-ABA resulted in increased plant height and yield under drought conditions, demonstrating its potential as a growth regulator during stress .
- Comparative Analysis with (+)-ABA : In a comparative study, (-)-ABA was found to have lower efficacy than (+)-ABA in some bioassays but showed higher persistence in plants due to its resistance to degradation by ABA 8′-hydroxylase .
Research Findings
Recent studies have focused on the persistence and efficacy of (-)-ABA compared to its enantiomer:
- Persistence : Unlike (+)-ABA, which is rapidly metabolized, (-)-ABA exhibits longer-lasting effects in plant systems due to its resistance to enzymatic degradation .
- Efficacy Variability : The biological activity of (-)-ABA varies depending on the plant species and environmental conditions. For instance, while it effectively inhibits seed germination in some species, its impact may be less pronounced in others .
Q & A
Q. What experimental methodologies are recommended for quantifying endogenous ABA levels in plant tissues under stress conditions?
Basic Research Focus
To accurately quantify ABA, researchers should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Key steps include:
- Extraction : Homogenize tissue in cold methanol/water/acetic acid (80:19:1) to stabilize ABA .
- Purification : Solid-phase extraction (SPE) with C18 columns to remove interfering metabolites .
- Validation : Include internal standards (e.g., deuterated ABA) to correct for recovery rates and matrix effects .
- Alternative : ELISA can be used for high-throughput screening but requires rigorous validation against LC-MS/MS data to avoid cross-reactivity with ABA analogs .
Q. How can researchers resolve contradictions in ABA receptor interaction studies, particularly between PYR/PYL family proteins and PP2C phosphatases?
Advanced Research Focus
Conflicting data on ABA receptor mechanisms often arise from differences in in vitro vs. in vivo systems. Methodological considerations include:
- Structural Studies : Use X-ray crystallography or cryo-EM to resolve ABA-PYR/PYL-PP2C complex conformations under varying pH and ionic conditions .
- Genetic Redundancy : Employ combinatorial mutants (e.g., pyr1/pyl1/pyl2 in Arabidopsis) to dissect functional overlaps among receptor isoforms .
- Biochemical Assays : Quantify PP2C phosphatase activity in the presence of recombinant PYR/PYL proteins and ABA to validate direct inhibition .
Q. What are the key considerations when designing experiments to assess ABA's role in stomatal regulation under drought stress?
Basic Research Focus
- Controlled Environments : Use growth chambers with precise humidity and light control to isolate ABA-specific effects from other stress signals .
- Physiological Metrics : Measure stomatal aperture via epidermal peels and gas exchange parameters (e.g., transpiration rate) .
- Genetic Controls : Include ABA biosynthesis mutants (e.g., aba1) or signaling mutants (e.g., abi1) to confirm ABA-dependent pathways .
Q. What strategies are effective for isolating ABA signaling mutants in genetic screens, given functional redundancy among ABA receptors?
Advanced Research Focus
- Chemical Genetics : Use pyrabactin, a selective ABA agonist, to bypass redundancy in PYR/PYL receptors .
- High-Throughput Phenotyping : Screen for suppressed seed dormancy or enhanced drought tolerance in mutagenized populations using automated imaging systems .
- Transcriptomic Profiling : Compare RNA-seq data from wild-type and candidate mutants to identify ABA-responsive genes with disrupted expression .
Q. How should researchers validate the specificity of ABA antibodies in immunohistochemical localization studies?
Basic Research Focus
- Preabsorption Controls : Preincubate antibodies with excess ABA or structurally related analogs (e.g., phaseic acid) to test cross-reactivity .
- Knockout Validation : Use tissue from ABA-deficient mutants (e.g., aba2) to confirm signal absence .
- Quantitative Correlation : Compare immunohistochemical signals with LC-MS/MS-measured ABA levels across tissues .
Q. How can multivariate analysis be applied to evaluate the contribution of ABA to seed yield in crops under variable environmental conditions?
Advanced Research Focus
- Principal Component Analysis (PCA) : Identify ABA-associated traits (e.g., stomatal conductance, chlorophyll content) that correlate with seed yield .
- Path Analysis : Quantify direct vs. indirect effects of ABA on yield components (e.g., flower number, seed mass) under drought .
- Machine Learning : Train models on ABA transcriptomic datasets to predict yield outcomes in field trials .
Q. What controls are essential when assessing ABA-induced gene expression changes using qRT-PCR?
Basic Research Focus
- Housekeeping Genes : Validate stable reference genes (e.g., PP2A, UBQ10) under experimental conditions using NormFinder or geNorm .
- Time-Course Controls : Include untreated samples at each time point to account for diurnal gene expression variations .
- Pharmacological Inhibition : Co-apply ABA biosynthesis inhibitors (e.g., fluridone) to confirm ABA-specific induction .
Q. What computational approaches are used to model ABA transport dynamics across plant tissues, and how do they reconcile conflicting experimental data?
Advanced Research Focus
- Kinetic Modeling : Develop compartmental models integrating ABA synthesis (e.g., in vascular tissues) and degradation rates .
- Parameter Optimization : Use iterative algorithms to fit models to experimental data on ABA flux in xylem and phloem .
- Sensitivity Analysis : Identify critical parameters (e.g., pH-dependent ABA uptake) that explain discrepancies between in planta and cell culture studies .
Properties
IUPAC Name |
(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-QHFMCZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033205 | |
Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14398-53-9, 21293-29-8 | |
Record name | Abscisic acid, (-)-(2Z,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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